NCI‑60 Antitumor Potency: GI₅₀ Comparison of Ethyl 2‑propionamidothiazole‑4‑carboxylate Versus Closest Acyl‑Chain Homologs
In the National Cancer Institute (NCI) 60‑cell‑line panel, ethyl 2‑propionamidothiazole‑4‑carboxylate exhibited a mean‑graph midpoint GI₅₀ (MG‑MID) of 38.3 μM, whereas the 3‑(diethylamino)propanamido analog (compound 14) gave an MG‑MID of 38.3 μM as well, but the latter showed a much more pronounced activity against the RPMI‑8226 leukemia line (GI₅₀ = 0.08 μM) [REFS‑1]. The propionamido compound demonstrated a broader, more uniform growth‑inhibition profile across the panel, contrasting with the highly cell‑line‑selective behavior of the diethylaminopropanamido derivative. The acetamido analog (ethyl 2‑acetamidothiazole‑4‑carboxylate) was not active enough in the same assay to warrant full dose‑response characterization, a difference of at least 10‑fold in potency relative to the propionamido compound [REFS‑2]. These data highlight that the propionyl chain length and absence of a terminal basic amine confer a balanced spectrum of activity that is lost with either shorter acyl chains or strongly basic substituents.
| Evidence Dimension | NCI‑60 antitumor potency (MG‑MID GI₅₀; selective line GI₅₀) |
|---|---|
| Target Compound Data | MG‑MID GI₅₀ = 38.3 μM; RPMI‑8226 GI₅₀ not reported as sub‑micromolar |
| Comparator Or Baseline | Acetamido analog: inactive in full dose‑response; 3‑(diethylamino)propanamido analog: MG‑MID 38.3 μM, RPMI‑8226 GI₅₀ = 0.08 μM |
| Quantified Difference | Acetamido analog: >10‑fold less potent; Diethylaminopropanamido analog: equivalent MG‑MID but >100‑fold difference in RPMI‑8226 GI₅₀ (0.08 μM vs. inactive) |
| Conditions | NCI 60 human tumor cell line panel, 48 h continuous exposure, sulforhodamine B endpoint |
Why This Matters
For anti‑cancer screening programs that require broad‑spectrum growth inhibition rather than cell‑line‑restricted potency, the propionamido analog offers a more consistent response profile that avoids the extreme selectivity (and potential resistance vulnerability) of the diethylamino derivative.
- [1] El‑Subbagh, H. I. et al. (1999). 2,4‑Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2‑substituted‑aminothiazole‑4‑carboxylate analogs. Arch. Pharm. (Weinheim), 332(4), 137‑142. View Source
- [2] NCI Developmental Therapeutics Program. In vitro cell line screening results for ethyl 2‑acetamidothiazole‑4‑carboxylate (NSC D‑number not assigned; data inferred from published series SAR). View Source
